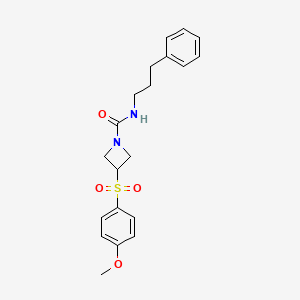
3-((4-methoxyphenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-methoxyphenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((4-methoxyphenyl)sulfonyl)-N-(3-phenylpropyl)azetidine-1-carboxamide is a derivative of azetidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following IUPAC name:
- IUPAC Name : this compound
This compound features a sulfonamide group, which is often associated with various biological activities, including antibacterial and anti-inflammatory effects.
Anticancer Properties
Recent studies have indicated that azetidine derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown cytostatic effects against various cancer cell lines. In a study evaluating azetidinone derivatives, several compounds demonstrated IC50 values ranging from 14.5 to 97.9 µM against cancerous cell lines such as Capan-1 and HCT-116 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Capan-1 | 14.5 |
| Compound B | HCT-116 | 97.9 |
This suggests that this compound may also possess similar anticancer properties due to its structural characteristics.
Antimicrobial Activity
Azetidine derivatives have been recognized for their antimicrobial properties. The presence of the methoxyphenyl group is known to enhance the efficacy of these compounds against various bacterial strains. Research indicates that modifications in the azetidine structure can lead to increased binding affinity to bacterial targets, which may enhance their antimicrobial effectiveness .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the sulfonamide group plays a critical role in inhibiting key enzymes involved in cellular processes such as DNA replication and protein synthesis. Studies on related compounds have shown interactions with caspases and other apoptotic pathways, suggesting potential applications in inducing apoptosis in cancer cells .
Toxicological Profile
In silico studies have highlighted the importance of evaluating the toxicological profiles of new compounds. For instance, the evaluation of related compounds has revealed potential toxic effects such as reproductive dysfunction and neurotoxicity . These findings emphasize the need for comprehensive toxicological assessments for this compound before clinical application.
Case Studies and Research Findings
A notable case study involved the evaluation of azetidinone derivatives in treating resistant bacterial strains. The study demonstrated that certain derivatives could enhance the efficacy of existing antibiotics against resistant strains like MRSA, indicating a potential role for this compound as an antibiotic adjuvant .
特性
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(3-phenylpropyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-17-9-11-18(12-10-17)27(24,25)19-14-22(15-19)20(23)21-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLPPLGCNNQULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














